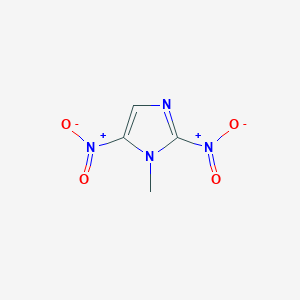
3,4,6-Tris(methylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tris(methylsulfanyl)pyridazine is a heterocyclic compound characterized by the presence of three methylsulfanyl groups attached to a pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tris(methylsulfanyl)pyridazine typically involves the introduction of methylsulfanyl groups to a pyridazine core. One common method is the reaction of pyridazine derivatives with methylsulfanyl reagents under controlled conditions. For example, the reaction of 3,4,6-trichloropyridazine with sodium methylsulfide in an appropriate solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tris(methylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,6-Tris(methylsulfanyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of 3,4,6-Tris(methylsulfanyl)pyridazine involves its interaction with specific molecular targets. The compound’s methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Tris(methylsulfanyl)benzene: A benzene derivative with three methylsulfanyl groups
Uniqueness
3,4,6-Tris(methylsulfanyl)pyridazine is unique due to the specific positioning of the methylsulfanyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
66234-89-7 |
|---|---|
Fórmula molecular |
C7H10N2S3 |
Peso molecular |
218.4 g/mol |
Nombre IUPAC |
3,4,6-tris(methylsulfanyl)pyridazine |
InChI |
InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3 |
Clave InChI |
MAHKWTOJUHQVKI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NN=C1SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


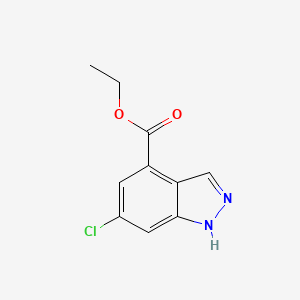

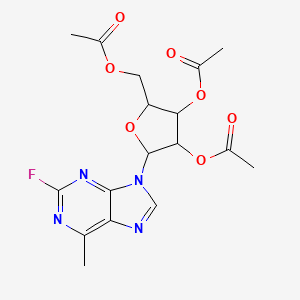
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
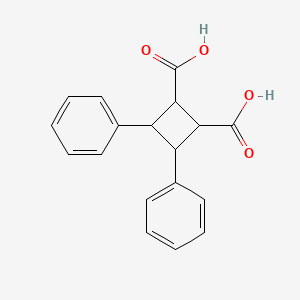
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
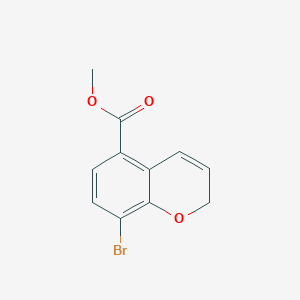


![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
